2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
This compound belongs to the chromeno-pyrazol-one family, characterized by a fused chromene (benzopyran) and pyrazolone ring system. Its structure includes a 3,4-dimethylphenyl substituent at position 2 and an ethoxy group at position 8 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-4-24-17-7-5-6-14-11-16-19(25-18(14)17)21-22(20(16)23)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLBZEGGBBVUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylphenylhydrazine with 4-hydroxycoumarin to form an intermediate hydrazone. This intermediate is then cyclized using triethyl orthoacetate to yield the desired chromeno-pyrazolone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrazolones with various functional groups.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins, potentially modulating their activity and affecting cellular processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Key Structural Features :
- Chromene ring : Contributes to planarity and π-π stacking interactions.
- Pyrazolone ring : Imparts polarity and hydrogen-bonding capability.
- 3,4-Dimethylphenyl : Enhances lipophilicity and steric bulk.
- 8-Ethoxy group : Modifies solubility and electronic effects.
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of chromeno-pyrazol-ones are highly substituent-dependent. Below is a comparative analysis with key analogs:
Substituent Impact :
- Electron-donating groups (e.g., ethoxy) : Increase electron density, enhancing interactions with biological targets.
- Halogens (e.g., Cl) : Improve binding via hydrophobic or halogen-bonding interactions but may reduce solubility .
- Methyl groups : Enhance metabolic stability but increase steric hindrance .
Challenges :
Structural Characterization
Crystallographic data for related compounds (e.g., compound 7k in ) were obtained using X-ray diffraction and refined via SHELXL . The target compound’s structure would likely be confirmed through similar methods, with visualization tools like ORTEP-3 aiding in 3D representation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
